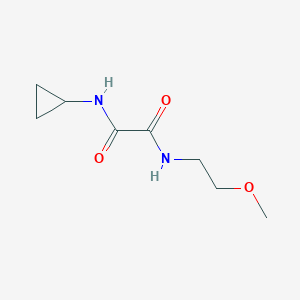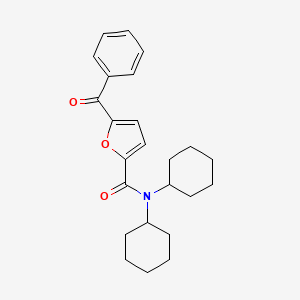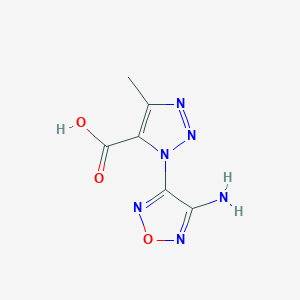![molecular formula C27H23BrN4O2 B15009047 4,4'-[(3-bromophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15009047.png)
4,4'-[(3-bromophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-bromophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(3-bromophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazine derivatives with 1,3-diketones, followed by cyclization to form the pyrazole ring . Industrial production methods often utilize palladium-catalyzed coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-bromophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethyl-1-phenylpyrazole . Compared to these, 4-[(3-bromophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol exhibits unique properties due to the presence of the bromophenyl and hydroxy groups, which enhance its pharmacological activity and chemical reactivity .
Properties
Molecular Formula |
C27H23BrN4O2 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
4-[(3-bromophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23BrN4O2/c1-17-23(26(33)31(29-17)21-12-5-3-6-13-21)25(19-10-9-11-20(28)16-19)24-18(2)30-32(27(24)34)22-14-7-4-8-15-22/h3-16,25,29-30H,1-2H3 |
InChI Key |
ADFUOGWFOXQULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B15008966.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15008981.png)
![2-(4-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B15008987.png)


![4-chloro-N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009009.png)
![N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B15009013.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B15009020.png)
![6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B15009021.png)

![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15009023.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009026.png)
![(5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009031.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B15009046.png)
